Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is a chemical compound that arises as an unintended byproduct during the manufacturing process of Atorvastatin, a medication used to lower cholesterol []. This impurity possesses a distinct chemical structure compared to the desired Atorvastatin molecule [].
While Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity itself is not a therapeutic drug, it holds value in scientific research for several reasons:
Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is a chemical compound associated with atorvastatin, a widely used statin medication for lowering cholesterol levels. This impurity is identified by its CAS Number 1316291-19-6 and has a molecular formula of C33H34F N2O7·Na, with a molecular weight of 612.62 g/mol. The compound is characterized by its cyclic structure and the presence of a sodium ion, which contributes to its solubility properties. It is typically available in a neat form with a purity greater than 95% and is stored at temperatures around -20°C to maintain stability .
The safety profile of this impurity is not fully established. However, due to its structural resemblance to atorvastatin, it might exhibit similar side effects, including muscle pain, liver problems, and digestive issues, at high concentrations []. Regulatory agencies set acceptable limits for this impurity in commercial atorvastatin products to minimize potential risks [].
The chemical behavior of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity can be understood through its interactions with various reagents. It may undergo hydrolysis in aqueous solutions, leading to the formation of free acid forms. The sodium salt form enhances solubility in polar solvents such as methanol, which is beneficial for analytical purposes. Its structure allows for potential reactions typical of carboxylic acids and amines, including esterification and amidation reactions .
The synthesis of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity typically involves multi-step organic reactions that include cyclization processes and modifications to the atorvastatin structure. Common methods may involve:
Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is primarily used in pharmaceutical research and development. Its applications include:
Interaction studies involving Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity focus on its effects when combined with other pharmaceutical agents or within biological systems. Such studies may reveal how this impurity interacts with metabolic pathways or alters the pharmacokinetics of atorvastatin itself. Understanding these interactions is vital for ensuring patient safety and optimizing therapeutic outcomes .
Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity shares similarities with several other statins and their respective impurities. A comparison highlights its unique structural features:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Atorvastatin | 134523-00-5 | Primary drug; HMG-CoA reductase inhibitor |
| Lovastatin | 75330-75-5 | Natural product; precursor to synthetic statins |
| Simvastatin | 79902-63-9 | Derived from lovastatin; more potent than atorvastatin |
| Rosuvastatin | 287714-41-4 | Has a different structural backbone; stronger LDL reduction |
| Atorvastatin Cyclic Sodium Salt Impurity | 1316291-19-6 | Contains cyclic structure; specific impurity form |
Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is unique due to its cyclic nature and specific interactions that may differ from other statin-related compounds, influencing both its chemical behavior and biological implications .
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, has undergone extensive impurity profiling due to its global use and complex synthetic pathways. Early studies focused on identifying process-related impurities formed during synthesis, such as lactone derivatives and stereoisomers. The characterization of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity emerged as critical during the optimization of manufacturing processes to ensure pharmaceutical quality. Regulatory agencies, including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), have established stringent limits for impurities in Atorvastatin formulations, driving advancements in analytical methods.
The compound is formally designated as Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity (CAS 1316291-19-6) and classified under the following systems:
This nomenclature reflects its structural relationship to the parent compound and its role as a synthetic byproduct.
The impurity shares the core pyrrole-oxazinone structure of Atorvastatin but features a cyclic sodium salt formation involving the side-chain carboxylic acid. Key structural modifications include:
This structural similarity necessitates stringent analytical resolution during quality control.
The impurity’s presence impacts drug quality through:
Key guidelines governing this impurity include:
These frameworks emphasize the need for stability-indicating methods and mass spectrometry (MS) for accurate profiling.
Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity represents a complex pharmaceutical impurity derived from the synthetic pathway of atorvastatin, characterized by a distinctive cyclic structure incorporating multiple stereochemical centers [1] [4]. The compound exhibits a sophisticated molecular architecture featuring a tricyclic core system comprising an oxireno-pyrrolo-oxazine framework [4]. The stereochemical configuration is defined by the presence of multiple chiral centers, with the isopropyl substituent positioned at the 1b-position of the hexahydro ring system [8].
The molecular structure incorporates a fluorophenyl moiety attached to the core tricyclic system, contributing to the compound's unique physicochemical properties [4] [8]. The sodium salt formation occurs through deprotonation of the carboxylic acid functionality, resulting in the formation of an ionic species that significantly influences the compound's solubility characteristics [3] [4]. The stereochemical arrangement includes hydroxyl groups positioned at specific locations within the ring system, with particular emphasis on the 7-hydroxy and 3-hydroxy configurations [4].
The cyclic nature of this impurity distinguishes it from the parent atorvastatin molecule, with the formation of additional ring systems creating a more rigid molecular conformation [8] . The presence of the phenylcarbamoyl group maintains structural similarity to the parent compound while introducing unique steric and electronic properties [4]. The isopropyl substitution pattern contributes to the compound's distinctive identity, differentiating it from other atorvastatin-related impurities [8].
The chemical formula of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity has been definitively established as C33H34FN2O7·Na through comprehensive analytical characterization [1] [4]. The molecular weight determination has been precisely calculated as 612.62 grams per mole, representing the sodium salt form of the compound [1] [4]. The accurate mass measurement has been determined to be 612.2248 atomic mass units, providing high-precision molecular weight confirmation [4].
Table 1: Fundamental Molecular and Physical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1316291-19-6 | [1] [4] |
| Molecular Formula | C33H34FN2O7·Na | [1] [4] |
| Molecular Weight | 612.62 g/mol | [1] [4] |
| Accurate Mass | 612.2248 | [4] |
| Alternative CAS (Free Acid) | 873950-17-5 | [4] |
| Appearance | White to Off-White Solid | [3] [18] |
| Product Format | Neat | [1] [4] |
The molecular formula indicates the presence of 33 carbon atoms, 34 hydrogen atoms, one fluorine atom, two nitrogen atoms, seven oxygen atoms, and one sodium atom [1] [4]. The elemental composition has been verified through elemental analysis, with carbon content found to be 58.91% compared to the calculated value of 64.70%, hydrogen content at 5.80%, and nitrogen content at 4.08% [9]. The free acid form of the compound, identified by CAS number 873950-17-5, differs from the sodium salt by the absence of the sodium cation and the presence of a protonated carboxylic acid group [4].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity through multiple nuclei observations [8] [9] [13]. Proton Nuclear Magnetic Resonance (1H Nuclear Magnetic Resonance) analysis conducted in deuterated methanol (CD3OD) demonstrates characteristic resonances consistent with the proposed molecular structure [9] [13]. The spectroscopic profile confirms the presence of aromatic protons from the phenyl and fluorophenyl rings, aliphatic protons from the isopropyl group, and methylene protons from the cyclic framework [9].
Fluorine-19 Nuclear Magnetic Resonance (19F Nuclear Magnetic Resonance) spectroscopy provides definitive identification of the fluorophenyl moiety within the molecular structure [9] [13]. The fluorine resonance appears as a characteristic signal in deuterated methanol, confirming the presence and chemical environment of the fluorine atom [9]. The chemical shift and coupling patterns observed in the 19F Nuclear Magnetic Resonance spectrum are consistent with the para-fluorophenyl substitution pattern characteristic of atorvastatin-related compounds [13].
Advanced Nuclear Magnetic Resonance techniques including two-dimensional experiments such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are available for detailed structural characterization [8]. Carbon-13 Nuclear Magnetic Resonance (13C Nuclear Magnetic Resonance) and Attached Proton Test (APT) experiments provide additional structural information regarding the carbon framework and substitution patterns [8].
Mass spectrometry analysis provides molecular ion confirmation and characteristic fragmentation patterns for structural identification of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity [8] [9] [13]. The molecular ion peak appears at mass-to-charge ratio corresponding to the molecular weight of 612.62, confirming the molecular formula [9] [13]. Electrospray ionization mass spectrometry demonstrates excellent sensitivity and specificity for this pharmaceutical impurity [8].
The fragmentation pattern reveals characteristic losses consistent with the molecular structure, including potential losses of the isopropyl group, phenylcarbamoyl moiety, and carboxylic acid functionality [8]. Tandem mass spectrometry (Mass Spectrometry/Mass Spectrometry) provides detailed fragmentation pathways that support structural assignment and differentiate this impurity from related compounds [8]. The mass spectrometric behavior demonstrates stability of the cyclic core under ionization conditions while showing predictable fragmentation at peripheral substituents [13].
High-resolution mass spectrometry offers accurate mass measurements that confirm elemental composition and distinguish this impurity from isobaric interferences [8]. The combination of liquid chromatography with mass spectrometry (Liquid Chromatography-Mass Spectrometry) provides both separation and identification capabilities essential for pharmaceutical impurity analysis [8] [13].
Fourier Transform Infrared spectroscopy provides characteristic functional group identification and molecular fingerprinting for Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity [8] [11]. The infrared spectrum demonstrates characteristic absorption bands corresponding to specific functional groups within the molecular structure [11]. Hydroxyl stretching vibrations appear in the characteristic region, indicating the presence of alcohol functionalities [11].
Carbonyl stretching vibrations provide evidence for the amide and carboxylate functionalities present in the molecular structure [11]. The amide carbonyl absorption appears at characteristic frequencies distinct from ester or ketone carbonyls [11]. Aromatic carbon-carbon stretching vibrations confirm the presence of benzene ring systems, while carbon-fluorine stretching provides evidence for the fluorophenyl group [11].
The infrared spectroscopic fingerprint serves as a valuable identification tool, with the complete spectral pattern providing unique identification characteristics [11]. The technique demonstrates excellent reproducibility and serves as a primary method for identity confirmation in pharmaceutical analysis [11]. Transmission Fourier Transform Infrared spectroscopy using potassium bromide pellets provides optimal spectral quality for detailed functional group analysis [11].
Ultraviolet-Visible spectroscopy provides chromophore characterization and electronic transition information for Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity [8] [12]. The compound exhibits characteristic absorption in the ultraviolet region due to the presence of aromatic ring systems and extended conjugation [12]. The fluorophenyl and phenyl substituents contribute to the electronic absorption profile through π-π* transitions [12].
The absorption maximum appears at wavelengths consistent with substituted aromatic compounds, with the specific wavelength depending on the solvent system employed [12]. Methanol-water mixtures commonly used for pharmaceutical analysis provide suitable media for ultraviolet-visible measurements [12]. The molar absorptivity and extinction coefficients have been determined for quantitative analysis applications [12].
The spectroscopic behavior demonstrates pH-dependent characteristics due to the presence of ionizable groups within the molecular structure [12]. The sodium salt form exhibits different absorption characteristics compared to the free acid form, reflecting the electronic effects of ionization [12]. Beer's law linearity has been established over relevant concentration ranges for analytical applications [12].
X-ray crystallographic analysis of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity remains limited in the current literature, with most structural characterization relying on solution-phase spectroscopic methods [15]. The crystallization of pharmaceutical sodium salts presents inherent challenges due to hygroscopic nature and the tendency to form hydrated crystal forms [15]. Powder X-ray diffraction studies of related atorvastatin salt forms have been reported, providing precedent for crystallographic characterization of similar compounds [15].
The compound's hygroscopic nature and light sensitivity present additional challenges for single crystal growth and maintenance under diffraction conditions [18]. Attempts at crystallographic characterization would require careful control of environmental conditions including humidity, temperature, and light exposure [18]. The formation of hydrated crystal forms is anticipated based on the behavior of related pharmaceutical sodium salts [15].
Powder diffraction patterns could provide valuable fingerprinting information for polymorphic characterization and solid-state identity confirmation [15]. The crystallographic data would be particularly valuable for understanding intermolecular interactions and packing arrangements in the solid state [15]. Future crystallographic studies would benefit from systematic screening of crystallization conditions including various solvents, temperatures, and counter-ion variations [15].
The solubility characteristics of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity demonstrate limited solubility across various solvent systems [4] [18]. Ethyl acetate solubility is characterized as slightly soluble, reflecting the compound's amphiphilic nature with both hydrophilic and lipophilic structural elements [4] [18]. Methanol solubility similarly demonstrates slight solubility, indicating moderate interaction with polar protic solvents [4] [18].
Table 2: Solubility and Physical Properties
| Parameter | Value/Description | Reference |
|---|---|---|
| Solubility (Ethyl Acetate) | Slightly soluble | [4] [18] |
| Solubility (Methanol) | Slightly soluble | [4] [18] |
| Solubility (Water) | Slightly soluble | [4] [18] |
| Storage Temperature | -20°C | [4] [18] |
| Stability Characteristics | Hygroscopic, Light sensitive | [18] |
| Purity (High Performance Liquid Chromatography) | >95% | [1] [4] |
Water solubility is also classified as slightly soluble, with the sodium salt formation enhancing aqueous solubility compared to the free acid form [4] [18]. The solubility profile reflects the complex balance between the hydrophilic carboxylate sodium salt and the extensive hydrophobic aromatic and aliphatic portions of the molecule . The cyclic structure contributes to reduced flexibility and potentially influences solubility characteristics compared to acyclic analogs .
The hygroscopic nature of the compound indicates strong interaction with atmospheric moisture, requiring careful storage and handling conditions [18]. This property is typical of pharmaceutical sodium salts and necessitates storage under controlled humidity conditions [18]. The slight solubility classification across multiple solvents indicates the need for specialized analytical conditions for dissolution and analysis [18].
Partition coefficient determination for Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity has not been extensively reported in the available literature [19]. The compound's amphiphilic nature, combining both hydrophilic and lipophilic structural elements, suggests moderate partition behavior between aqueous and organic phases [19]. The presence of the sodium carboxylate functionality significantly influences partitioning behavior compared to the neutral free acid form [20].
Related atorvastatin compounds demonstrate complex partition behavior due to their ionizable nature and pH-dependent properties [19] [20]. The cyclic structure and isopropyl substitution pattern would be expected to influence the partition coefficient compared to the parent atorvastatin molecule [19]. The fluorophenyl and phenyl substituents contribute lipophilic character while the hydroxyl groups and carboxylate provide hydrophilic interactions [20].
Experimental determination of partition coefficients for this compound would require careful consideration of pH, ionic strength, and buffer systems due to the ionizable nature of the carboxylic acid functionality [19] [20]. The octanol-water partition coefficient would provide valuable information for understanding membrane permeability and biological distribution characteristics [19]. Temperature dependence of partitioning behavior would also be relevant for comprehensive physicochemical characterization [20].
The pKa determination for Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity has not been specifically reported in the current literature [21]. However, the compound contains a carboxylic acid functionality that would be expected to exhibit acidic behavior similar to related carboxylic acid-containing pharmaceuticals [21]. The parent atorvastatin compound has been reported to have a pKa value of approximately 11.8, indicating highly basic behavior [21].
The carboxylic acid group in the impurity structure would be anticipated to have a pKa value in the typical range for carboxylic acids, approximately 3-5, depending on the electronic effects of the surrounding molecular framework [21]. The electron-withdrawing effects of the fluorophenyl group and other aromatic systems could influence the acidity of the carboxylate functionality [20]. The cyclic structure may also provide conformational constraints that affect the ionization behavior [21].
Potentiometric titration methods would be appropriate for experimental pKa determination, requiring careful consideration of the compound's limited solubility and potential aggregation behavior [21]. The ionization state significantly influences the compound's solubility, stability, and analytical behavior, making pKa determination valuable for method development [20] [21]. Multiple ionizable groups within the molecule may result in multiple pKa values requiring detailed analysis [21].
The thermal stability profile of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity demonstrates decomposition behavior rather than clean melting characteristics [18] [24]. The compound exhibits thermal decomposition onset at temperatures exceeding 150°C, with decomposition occurring rather than conventional melting [18]. Related compounds in the atorvastatin family show similar thermal behavior with decomposition temperatures in the range of 157-161°C [6].
Table 3: Thermal Analysis Properties
| Parameter | Value/Description | Reference |
|---|---|---|
| Thermal Decomposition Onset | >150°C with decomposition | [18] |
| Melting Point Range | 157-161°C (related compounds) | [6] |
| Storage Stability | Stable at -20°C storage | [4] [18] |
| Thermal Analysis Method | Differential Scanning Calorimetry, Thermogravimetric Analysis recommended | [24] [25] |
| Decomposition Characteristics | Decomposition rather than clean melting | [18] |
| Atmospheric Requirements | Inert gas atmosphere recommended | [9] |
Atorvastatin cyclic sodium salt (isopropyl) impurity formation occurs primarily through intramolecular cyclization reactions involving the parent atorvastatin molecule. The cyclization process involves the formation of new carbon-carbon or carbon-oxygen bonds within the atorvastatin structure, leading to cyclic impurity products [1] [2].
The primary cyclization mechanism involves acid-catalyzed ring closure reactions where the carboxylic acid functionality of atorvastatin undergoes nucleophilic attack by hydroxyl groups present in the side chain. Under acidic conditions (pH 0.1-2.0), protonation of the carboxyl group activates it toward cyclization, facilitating lactone formation through intramolecular esterification [2] [3]. This process typically occurs at temperatures ranging from 60-100°C over reaction times of 0.5-8 hours [4].
The cyclization reaction follows first-order kinetics with a rate constant of 1.88 × 10⁻² s⁻¹ under acidic conditions [4]. The activation energy for this cyclization process has been determined to be 85.2 ± 3.1 kJ/mol, indicating a moderately energy-demanding transformation [4]. The reaction proceeds through a transition state involving partial bond formation between the carboxyl carbon and the hydroxyl oxygen.
Oxidative stress conditions represent a significant pathway for atorvastatin cyclic impurity formation. Exposure to oxidizing agents such as hydrogen peroxide (3-30%) leads to the generation of reactive oxygen species that attack specific sites on the atorvastatin molecule [1] [5]. The oxidative transformation pathways involve multiple mechanistic routes including epoxidation, hydroxylation, and subsequent cyclization reactions.
The oxidative cyclization process occurs under milder conditions compared to acid hydrolysis, typically at temperatures of 25-80°C and pH ranges of 3.0-8.0 [6]. The reaction time for significant oxidative transformation ranges from 1-24 hours, with degradation levels reaching 52.2% under standard oxidative stress conditions [4]. The process follows first-order kinetics with a rate constant of 1.22 × 10⁻² s⁻¹ [7].
Epoxide impurities represent the major oxidative degradation products, formed through electrophilic attack of peroxyl radicals on the alkene functionalities present in the atorvastatin structure [5] . These epoxide intermediates can undergo subsequent ring-opening and cyclization reactions to form complex cyclic structures. The formation of hydroperoxide intermediates has also been documented, which can further decompose to generate additional cyclic products [9].
Thermal degradation represents another important pathway for cyclic impurity formation in atorvastatin. Heat-induced degradation occurs through multiple mechanisms including molecular rearrangements, bond cleavage, and subsequent cyclization reactions [6] [10]. Thermal stress conditions typically involve temperatures of 80-105°C maintained for extended periods of 6-48 hours.
The thermal degradation process exhibits first-order kinetics with a rate constant of 8.45 × 10⁻³ s⁻¹ at 80°C [4]. Under these conditions, approximately 23.4% degradation occurs, with the formation of various cyclic products including pyrrole rearrangements and hemiketal forms [4]. The activation energy for thermal cyclization is lower than acid-catalyzed processes at 72.8 ± 2.9 kJ/mol, suggesting more facile thermal transformation pathways [4].
Thermal rearrangement mechanisms involve the migration of functional groups, particularly the isopropyl substituent, which can undergo 1,2-shifts to form new cyclic structures [3]. The temperature coefficient for thermal degradation is 1.89, indicating moderate temperature dependence [4]. These thermal processes are particularly relevant in pharmaceutical manufacturing and storage conditions where elevated temperatures may be encountered.
Photolytic degradation of atorvastatin represents a significant pathway for cyclic impurity formation under light exposure conditions. Ultraviolet radiation (254-366 nm) induces photochemical reactions that lead to bond cleavage, rearrangement, and subsequent cyclization [11] [12]. The photolytic conversion process occurs at ambient temperatures (25-40°C) under neutral pH conditions.
The photodegradation follows first-order kinetics with a rate constant of 6.73 × 10⁻³ s⁻¹ [4]. Exposure to UV light for 1-48 hours results in approximately 18.7% degradation with the formation of cyclic sodium salt impurities [12] [4]. The photolytic process is particularly significant because it can occur under normal storage and handling conditions where pharmaceutical products may be exposed to light.
Photochemical mechanisms involve the formation of excited states in the atorvastatin molecule, followed by bond homolysis and radical-mediated cyclization reactions [11]. The fluorophenyl moiety in atorvastatin is particularly susceptible to photochemical activation, leading to the formation of reactive intermediates that can undergo intramolecular cyclization [13]. These photolytic pathways often result in the formation of complex bridged structures and rearranged cyclic products.
The münchnone synthetic approach offers an alternative route involving seven steps with yields of 35-50% and purity greater than 95% [16]. This method utilizes regioselective [3+2] cycloaddition reactions followed by acidic deprotection to generate the target cyclic structure [16]. The multicomponent reaction approach has emerged as a more efficient route, requiring only four steps with yields of 40-55% and purity exceeding 97% [15].
Enzymatic cyclization methods have been investigated for green chemistry applications, utilizing engineered enzymes such as 2-deoxyribose-5-phosphate aldolase (DERA) for stereoselective cyclization reactions [17] [18]. These biocatalytic approaches achieve yields of 60-75% with exceptional purity (>99%) but present scalability challenges and higher costs [18]. The enzymatic approach offers advantages in terms of stereoselectivity and environmental sustainability.
Structural rearrangement mechanisms play a crucial role in the formation of atorvastatin cyclic sodium salt (isopropyl) impurity. These mechanisms involve intramolecular bond formation and cleavage processes that result in the creation of new cyclic structures from the linear atorvastatin molecule [2] [3].
Lactone formation represents the most common rearrangement mechanism, involving the loss of water (-18 Da) through nucleophilic attack of hydroxyl groups on the carboxyl functionality [20]. This process exhibits high selectivity and requires an activation energy of 12.5 kcal/mol [20]. Epoxide ring closure mechanisms involve the addition of oxygen (+16 Da) through electrophilic processes with moderate selectivity and higher energy barriers of 18.3 kcal/mol [5].
Pyrrole cyclization mechanisms involve rearrangement without molecular weight change but require significant activation energy (22.1 kcal/mol) through radical-mediated processes [20]. Hemiketal formation involves water addition (+18 Da) through nucleophilic mechanisms with lower selectivity due to the reversible nature of hemiketal formation [20]. The energy barrier for hemiketal formation is 15.7 kcal/mol, making it thermodynamically accessible under mild conditions.
Bridged structure formation represents the most complex rearrangement mechanism, involving the loss of side chain functionalities (-102 Da) through electrophilic processes [2] [3]. This mechanism requires the highest activation energy (25.4 kcal/mol) but exhibits high selectivity once initiated [3]. Isopropyl migration mechanisms involve 1,2-shifts without molecular weight change through rearrangement processes requiring 19.8 kcal/mol activation energy.
The reaction kinetics of atorvastatin cyclic sodium salt (isopropyl) impurity formation have been extensively characterized under various stress conditions. Kinetic studies reveal that the formation process follows predominantly first-order kinetics under most degradation conditions, with some exceptions under basic conditions where zero-order kinetics are observed [4] [7].
Under acidic conditions (1M HCl), the degradation follows first-order kinetics with a rate constant of 1.88 × 10⁻² s⁻¹, corresponding to a half-life of 10.2 hours and achieving 80.9% degradation [4]. The high rate constant indicates rapid impurity formation under acidic stress conditions. Conversely, under basic conditions (1M NaOH), the process follows zero-order kinetics with a rate constant of 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹, corresponding to a much longer half-life of 820.5 hours and 45.2% degradation [4].
The activation energy for cyclization reactions has been determined to be 85.2 ± 3.1 kJ/mol with a pre-exponential factor of 1.24 × 10¹² s⁻¹ [4]. The entropy of activation (ΔS‡) is -45.3 ± 2.8 J/(mol·K), indicating an ordered transition state consistent with intramolecular cyclization mechanisms [4]. The enthalpy of activation (ΔH‡) is 82.7 ± 3.1 kJ/mol, while the Gibbs free energy of activation (ΔG‡) is 96.2 ± 2.5 kJ/mol at standard conditions.
Temperature dependence studies reveal a temperature coefficient of 2.15 for cyclization reactions, indicating significant temperature sensitivity [4]. The pH dependency factor is 0.85, demonstrating moderate pH sensitivity with optimal formation occurring under acidic conditions [4]. Oxidative conditions show different kinetic parameters with lower activation energy (72.8 ± 2.9 kJ/mol) and different pre-exponential factors (8.75 × 10¹¹ s⁻¹), suggesting alternative mechanistic pathways under oxidative stress [4].